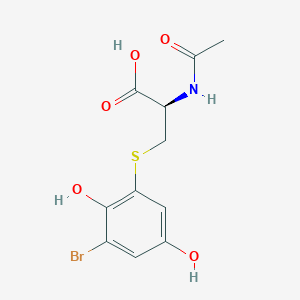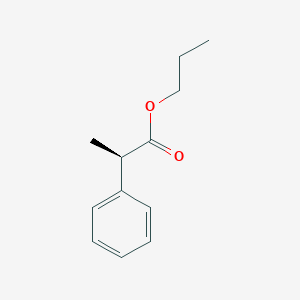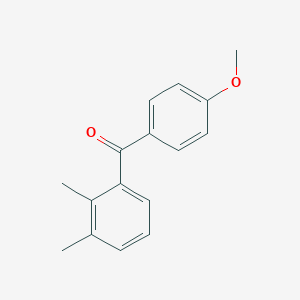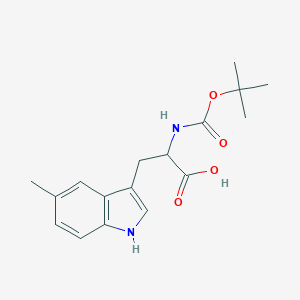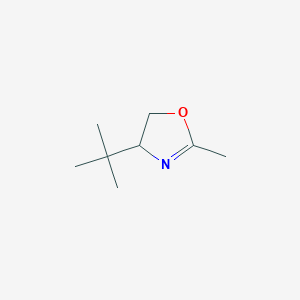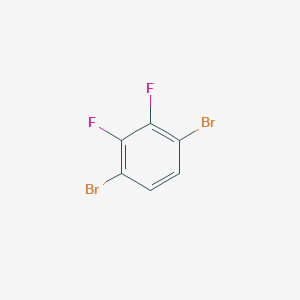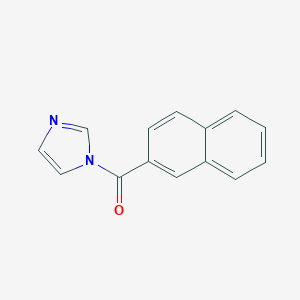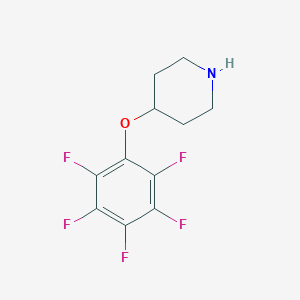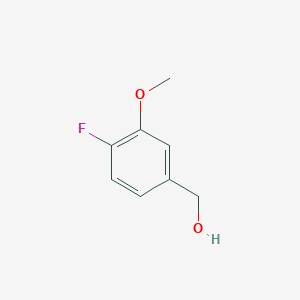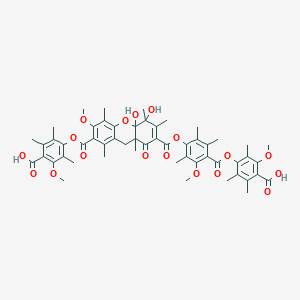
Thielocin A1beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thielocin A1beta is a natural product that has been isolated from the fermentation broth of a marine-derived bacterium, Nocardiopsis sp. The compound is a member of the thielocin family of compounds, which are known for their potent antibacterial activity. Thielocin A1beta has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology.
Mechanism Of Action
The mechanism of action of Thielocin A1beta is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis. The compound has been shown to bind to the bacterial cell wall precursor lipid II, which prevents the formation of the bacterial cell wall. Thielocin A1beta has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Thielocin A1beta has several biochemical and physiological effects. The compound has been shown to inhibit bacterial cell wall synthesis, which leads to the lysis of bacterial cells. Thielocin A1beta has also been shown to induce apoptosis in cancer cells, which leads to the death of cancer cells. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
Thielocin A1beta has several advantages and limitations for lab experiments. The compound has potent antibacterial and antitumor activity, which makes it a valuable tool for studying bacterial and cancer cell biology. However, the compound is difficult to synthesize in the laboratory, which limits its availability for research purposes. Thielocin A1beta also has low solubility in water, which makes it difficult to use in some experimental systems.
Future Directions
There are several future directions for research on Thielocin A1beta. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the mechanism of action of Thielocin A1beta. This could lead to the development of new antibacterial and antitumor agents. There is also potential for the development of Thielocin A1beta as a therapeutic agent for the treatment of bacterial infections and cancer. Finally, the compound could be used as a tool for studying bacterial and cancer cell biology.
Synthesis Methods
Thielocin A1beta is a complex molecule that is difficult to synthesize in the laboratory. However, several synthetic approaches have been developed to produce the compound. One of the most common methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. Another method involves the use of a palladium-catalyzed cross-coupling reaction to form the key carbon-carbon bond in the molecule.
Scientific Research Applications
Thielocin A1beta has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. The compound has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Thielocin A1beta has also been shown to have antitumor activity against several cancer cell lines.
properties
CAS RN |
134933-42-9 |
|---|---|
Product Name |
Thielocin A1beta |
Molecular Formula |
C54H60O18 |
Molecular Weight |
997 g/mol |
IUPAC Name |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
InChI Key |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Other CAS RN |
134933-42-9 |
synonyms |
thielocin A1 beta thielocin A1beta |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



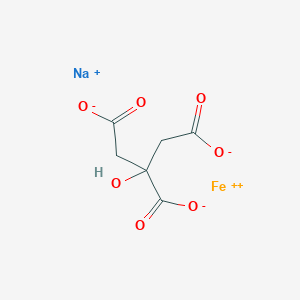
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
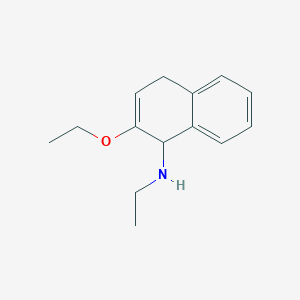
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
